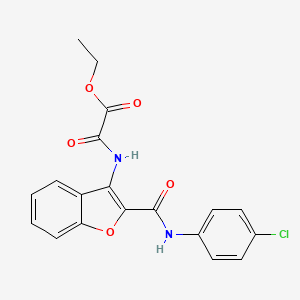

Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is a compound that appears to be related to various synthesized organic molecules with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as a chlorophenyl group and an ethyl ester moiety. These structural features are often seen in molecules with antimicrobial and antioxidant properties, as well as in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel condensation reaction, which is a method commonly used to form carbon-carbon double bonds in organic chemistry. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using this reaction by combining 4-chlorobenzaldehyde and ethyl acetoacetate with a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene . This method could potentially be adapted for the synthesis of Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate by choosing appropriate starting materials and reaction conditions.

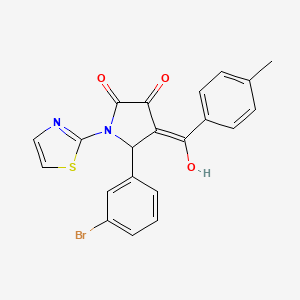

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has been determined using spectral studies and confirmed by X-ray diffraction. For example, the related compound ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the carbon-carbon double bond . Such structural information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

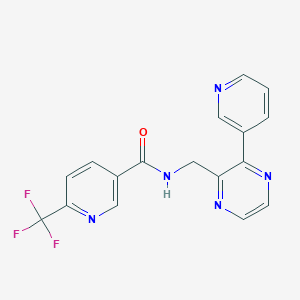

The compounds discussed in the papers undergo various chemical reactions to form a diverse range of products. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with different arylidinemalononitrile derivatives to form ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives . These reactions typically occur in ethanol/triethylamine solution at room temperature, indicating that the compounds are reactive under mild conditions. Such reactions could be relevant for the synthesis or modification of Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate can be inferred from related molecules. The antimicrobial and antioxidant susceptibilities of these compounds are often evaluated in vitro, suggesting that they may have potential therapeutic applications . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions are important characteristics that would need to be assessed for Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate as well.

科学的研究の応用

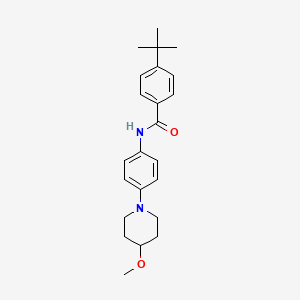

1. Synthesis and Characterization in Antimicrobial Agents Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, has been synthesized and characterized for potential use as antimicrobial agents. It has shown activity against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

2. Applications in Dye Synthesis for Textiles A study has synthesized and characterized disperse dyes derived from similar compounds for use on polyester and nylon fabrics. These dyes have exhibited good fastness properties and provided various shades of violet and brown (Abolude, Bello, Nkeonye, & Giwa, 2021).

3. Antibacterial and Antifungal Applications Compounds related to Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate have been evaluated for their antibacterial and antifungal activities, demonstrating effectiveness against various pathogens (Bodke & Sangapure, 2003).

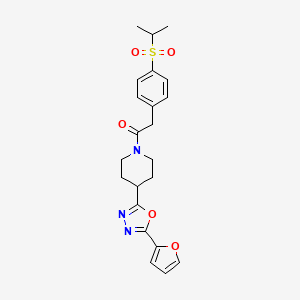

4. Cytotoxic Evaluation for Cancer Research Novel hexahydroquinoline derivatives containing a benzofuran moiety, structurally related to the target compound, have been synthesized and evaluated for cytotoxic effects against human hepatocellular carcinoma cell lines, revealing promising inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016).

作用機序

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives are known to interact with their targets through at least one hydrophobic pocket and two h-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .

Biochemical Pathways

Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that one of the targets achieved with most of the more recent compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives are known to have a wide array of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the structural features of benzofuran and its derivatives make it a privileged structure in the field of drug discovery .

特性

IUPAC Name |

ethyl 2-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c1-2-26-19(25)18(24)22-15-13-5-3-4-6-14(13)27-16(15)17(23)21-12-9-7-11(20)8-10-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEPVTNAHXHWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)